(5-Chlorothiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

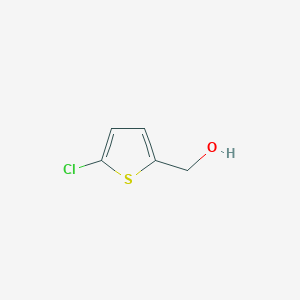

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKPGPCVKFXIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502337 | |

| Record name | (5-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74168-69-7 | |

| Record name | (5-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (5-Chlorothiophen-2-yl)methanol

An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a thiophene ring substituted with both a reactive hydroxymethyl group and a chlorine atom, provides multiple sites for chemical modification. This guide offers a comprehensive exploration of the , delving into its spectroscopic profile, synthetic pathways, and chemical reactivity. Furthermore, we will examine its critical role as an intermediate in the development of pharmaceuticals and agrochemicals, provide detailed experimental protocols for its synthesis and analysis, and outline essential safety and handling procedures. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Physicochemical Properties

This compound, also known as (5-chloro-2-thienyl)methanol, is typically a colorless to light yellow liquid under ambient conditions.[1][2] The presence of the polar hydroxymethyl group and the lipophilic chloro-substituted thiophene ring imparts a balanced solubility profile, rendering it sparingly soluble in water but readily soluble in common organic solvents like ethers and chlorinated hydrocarbons.[1][3]

A summary of its key physicochemical data is presented below for efficient reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 74168-69-7 | [1] |

| Molecular Formula | C₅H₅ClOS | [1] |

| Molecular Weight | 148.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol | [1] |

| Enthalpy of Vaporization | 49.3 kJ/mol | [1] |

| Vapour Pressure | 0.0381 mmHg at 25°C | [1] |

| Index of Refraction | 1.603 | [1] |

| Molar Refractivity | 35.98 cm³ | [1] |

| Polar Surface Area | 48.5 Ų | [1][4] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | Ambient | [2] |

Spectroscopic and Analytical Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Two doublets in the aromatic region (typically δ 6.5-7.5 ppm) would correspond to the two coupled protons on the thiophene ring. A singlet or a doublet (depending on coupling to the hydroxyl proton) in the upfield region (δ 4.5-5.0 ppm) would represent the methylene protons (-CH₂-). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display five signals. Four signals in the downfield region (δ 120-150 ppm) would correspond to the four unique carbon atoms of the thiophene ring. One signal in the upfield region (δ 55-65 ppm) would represent the methylene carbon.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching of the aromatic ring would appear around 3100 cm⁻¹. The C-S stretching of the thiophene ring and C-Cl stretching would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak would be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Commercially available spectral data for this compound can be sourced for detailed analysis.[8]

Caption: Workflow for the spectroscopic analysis of the target compound.

Synthesis, Reactivity, and Mechanistic Considerations

The strategic importance of this compound lies in its reactivity, which allows for its elaboration into more complex molecular frameworks.

Synthetic Pathways

The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding aldehyde or carboxylic acid. These precursors, 5-chlorothiophene-2-carboxaldehyde and 5-chlorothiophene-2-carboxylic acid, are themselves valuable intermediates.[9][10]

-

From 5-Chlorothiophene-2-carboxaldehyde: The aldehyde can be efficiently reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.

-

From 5-Chlorothiophene-2-carboxylic acid (or its ester): A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF), is required for the reduction of the carboxylic acid or its corresponding ester (e.g., methyl 5-chlorothiophene-2-carboxylate).[11] This method is highly efficient but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.

The precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene or through a Grignard reaction.[9][12][13][14]

Caption: General synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural components: the hydroxymethyl group, the thiophene ring, and the chlorine atom.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol functionality is a versatile handle for further transformations. It can be:

-

Oxidized back to 5-chlorothiophene-2-carboxaldehyde using mild oxidizing agents (e.g., PCC) or further to 5-chlorothiophene-2-carboxylic acid with stronger oxidants (e.g., KMnO₄).

-

Esterified by reacting with carboxylic acids or acyl chlorides.

-

Converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functional groups.

-

-

Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. The directing effects of the electron-withdrawing chlorine atom and the activating hydroxymethyl group will influence the regioselectivity of these reactions.

-

Chlorine Atom (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution under forcing conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Agrochemicals

Heterocyclic compounds are cornerstones of modern medicinal chemistry, and thiophene derivatives are particularly prominent.[15] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.[16]

This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from its capacity to be incorporated into larger, more complex structures.

-

Pharmaceutical Synthesis: It is a building block for various pharmaceutical compounds.[1] While its direct precursor, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, this compound provides an alternative entry point or a scaffold for creating analogues.[12][13] The chloro-thiophene moiety is found in molecules targeting inflammatory conditions, microbial infections, and proliferative diseases.[10][12][16][17]

-

Agrochemical Development: The compound is also utilized in the synthesis of modern agrochemicals, including pesticides and herbicides, where the thiophene ring contributes to the biological efficacy and selectivity of the final product.[10][11][18]

-

Materials Science: Thiophene derivatives are fundamental units in the construction of conductive polymers and other functional materials used in organic electronics and sensors.[10][18]

The reported antimicrobial and antifungal properties of this compound itself suggest potential for direct application, although its primary value remains as a synthetic intermediate.[1]

Experimental Protocol: Synthesis of this compound

This section provides a representative, field-proven protocol for the synthesis of this compound via the reduction of 5-chlorothiophene-2-carboxaldehyde.

Objective: To synthesize this compound with high purity and yield.

Materials:

-

5-Chlorothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-chlorothiophene-2-carboxaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.

-

Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Self-Validation: The slow addition prevents excessive foaming (H₂ gas evolution) and a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water while stirring. Caution: This will cause hydrogen gas evolution.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Causality: The washes remove any remaining acidic or basic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude product, this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of the target compound.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound is not widely available, its structural similarity to other harmful chlorinated organic compounds and alcohols necessitates cautious handling.[4][19]

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[4] The use of methanol as a solvent or reagent introduces hazards of flammability and toxicity.[20][21][22][23][24]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[22][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3][19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemistry. Its well-defined physical properties, predictable reactivity, and strategic importance as a building block for pharmaceuticals and agrochemicals make it a compound of significant interest to the scientific community. This guide has provided a detailed overview of its core characteristics, from its fundamental physicochemical data to practical synthetic protocols and safety considerations. A thorough understanding of this molecule's properties and reactivity empowers researchers to leverage its full potential in the pursuit of novel chemical entities with diverse applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 74168-69-7 [sigmaaldrich.com]

- 3. 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 4. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR spectrum [chemicalbook.com]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 14. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. fishersci.com [fishersci.com]

- 20. solventsandpetroleum.com [solventsandpetroleum.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. methanex.com [methanex.com]

- 23. eurofins.com.au [eurofins.com.au]

- 24. Methanol Solvent Properties [macro.lsu.edu]

An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Chlorothiophen-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. By delving into its structural characteristics, physicochemical properties, and synthetic pathways, this document aims to equip researchers and drug development professionals with the critical knowledge required for its effective application.

Core Molecular Structure and Physicochemical Identity

This compound is a substituted thiophene derivative characterized by a chloromethyl group at the 2-position and a chlorine atom at the 5-position of the thiophene ring. This unique arrangement of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.

The fundamental identity of this compound is established by its unique CAS Registry Number, molecular formula, and molecular weight, which are essential for unambiguous identification in research and commercial applications.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7418-69-7 | [1] |

| Molecular Formula | C₅H₅ClOS | [1] |

| Molecular Weight | 148.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 229.9 °C | [2] |

| Flash Point | 92.8 °C | [2] |

| Purity | >95% | [3] |

Spectroscopic and Structural Characterization

A thorough understanding of a molecule's structure is paramount for its application in complex syntheses. Spectroscopic techniques provide the necessary insights into the connectivity and three-dimensional arrangement of atoms. While a dedicated crystal structure for this compound is not publicly available, extensive data exists for related thiophene derivatives, offering a solid foundation for structural prediction and analysis.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the chlorine and sulfur atoms. A ¹H NMR spectrum for this compound is noted as being available from some commercial suppliers.[1][7]

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atoms attached to the chlorine, sulfur, and oxygen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the C-Cl bond, and the C-S bond of the thiophene ring.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Thiophene Ring) | 1600-1475 |

| C-O Stretch (Primary Alcohol) | ~1050 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the chloromethyl group, the hydroxyl group, or cleavage of the thiophene ring.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The hydroxyl group can be further functionalized, and the thiophene ring can participate in various coupling reactions.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the reduction of a suitable precursor, such as 5-chlorothiophene-2-carboxaldehyde or 5-chlorothiophene-2-carboxylic acid.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Reduction of 5-Chlorothiophene-2-carboxaldehyde

This protocol outlines a general procedure for the reduction of the aldehyde precursor using sodium borohydride, a mild and selective reducing agent.[4]

Materials:

-

5-chlorothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-chlorothiophene-2-carboxaldehyde in ethanol or methanol in a round-bottom flask at room temperature.

-

Slowly add sodium borohydride to the solution in small portions. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.[5] The chlorine substituent on the thiophene ring can enhance the lipophilicity and metabolic stability of a drug candidate.[8]

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including:

-

Antimicrobial and Antifungal Agents: The inherent antimicrobial and antifungal properties of this compound make it a valuable starting material for the development of new anti-infective drugs.[1]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex pharmaceutical compounds. For instance, the related 5-chlorothiophene-2-carboxylic acid is a vital component in the synthesis of the anticoagulant Rivaroxaban.[9][10]

-

Agrochemicals: Its structure is incorporated into various pesticides and herbicides.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety guidelines can be inferred from related compounds such as methanol and other chlorinated thiophenes.[11][12][13][14][15][16]

Diagram 2: Key Safety and Handling Procedures

Caption: Recommended safety, handling, and storage protocols.

Key Safety Considerations:

-

Toxicity: Thiophene derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Acute toxicity studies on related compounds have shown varying levels of toxicity.[17]

-

Irritation: The compound may cause skin, eye, and respiratory tract irritation.

-

Flammability: As an organic solvent, it is likely flammable. Keep away from heat, sparks, and open flames.

Always consult the most current safety data sheet from the supplier before use and handle the compound in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functional molecules. Its unique structural features, including the reactive hydroxymethyl group and the biologically relevant chlorinated thiophene core, make it a compound of significant interest to researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its structure, properties, and reactivity, coupled with stringent adherence to safety protocols, will enable its effective and safe utilization in advancing scientific innovation.

References

- 1. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR [m.chemicalbook.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. rsc.org [rsc.org]

- 10. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [erowid.org]

- 13. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. fishersci.com [fishersci.com]

- 16. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

solubility of (5-Chlorothiophen-2-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (5-Chlorothiophen-2-yl)methanol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document outlines the theoretical basis for its solubility, provides detailed protocols for empirical determination, and presents a framework for data interpretation and application.

Molecular Structure and Predicted Solubility Profile

This compound (C₅H₅ClOS, Molar Mass: 148.61 g/mol ) is a substituted heterocyclic compound.[1] Its structure, featuring a polar hydroxyl (-OH) group and a moderately polar chlorothiophene ring, dictates its solubility based on the "like dissolves like" principle.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting strong intermolecular interactions with protic solvents.[1] Therefore, high solubility or miscibility is anticipated in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents can accept hydrogen bonds and have significant dipole moments. Good solubility is expected due to dipole-dipole interactions with the chlorothiophene ring and hydrogen bonding with the hydroxyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic thiophene ring contributes some nonpolar character, suggesting at least partial solubility in aromatic hydrocarbons like toluene.[3][4] However, the polar hydroxyl group will limit solubility in highly nonpolar aliphatic solvents like hexane.

-

Aqueous Solubility: The compound is expected to be sparingly soluble in water.[1] While the hydroxyl group can hydrogen bond with water, the overall molecule, with its chlorinated aromatic ring, possesses significant hydrophobic character.

The following diagram illustrates the key structural features influencing solubility.

Caption: Key structural features of this compound governing solubility.

Safety and Handling for Solubility Studies

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). All handling and experimental procedures must be conducted in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][7][8]

Experimental Determination of Solubility

Due to the lack of extensive published quantitative data, empirical determination is essential. As this compound is a liquid at ambient temperature, initial assessment involves miscibility testing, followed by quantitative analysis for systems that are not fully miscible.[9]

Qualitative Assessment: Miscibility

This protocol provides a rapid assessment of solubility across a range of solvents.

Materials:

-

This compound, 98% purity or higher

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Hexane)

-

Calibrated pipettes

-

Small, clear glass vials with screw caps

Procedure:

-

Add 1.0 mL of the chosen organic solvent to a clean, dry vial.

-

Add 0.1 mL of this compound to the vial.

-

Securely cap the vial and vortex or shake vigorously for 30-60 seconds.[2][10]

-

Allow the mixture to stand and visually inspect for phase separation against a well-lit background.

-

Record observations as "Miscible" (a single, clear liquid phase), "Partially Miscible" (a cloudy or emulsified mixture), or "Immiscible" (two distinct liquid layers).[9]

-

If miscible, continue adding the solute in 0.1 mL increments up to a 1:1 volume ratio, checking for phase separation at each step.

Predicted Qualitative Solubility Table:

| Solvent Class | Solvent Name | Predicted Outcome |

| Polar Protic | Methanol | Miscible |

| Ethanol | Miscible | |

| Polar Aprotic | Acetone | Miscible |

| Acetonitrile | Miscible | |

| Tetrahydrofuran (THF) | Miscible | |

| Aromatic | Toluene | Miscible/Highly Soluble |

| Nonpolar | Hexane | Partially Miscible/Slightly Soluble |

| Aqueous | Water | Immiscible/Slightly Soluble |

Quantitative Determination: Isothermal Shake-Flask Method

For solvents where the compound is not fully miscible, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[11]

Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: To a series of sealed vials, add a known volume of the desired solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial to create a biphasic system.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.1°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solute phase is clearly separated. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a precise aliquot of the clear, saturated supernatant, ensuring no undissolved solute is transferred.

-

Quantification: Determine the concentration of this compound in the aliquot.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve of absorbance vs. concentration in the chosen solvent and measure the absorbance of the saturated solution.[11]

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution under reduced pressure and weigh the remaining solute residue. This method is best for non-volatile solvents.[11]

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve should be prepared using standards of known concentration.

-

Data Summary and Interpretation

All experimentally determined quantitative solubility data should be compiled into a structured table for clear comparison and analysis.

Quantitative Solubility Data Table (Template):

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Hexane | Nonpolar | 25.0 | Experimental Value | Calculated Value |

| e.g., Toluene | Aromatic | 25.0 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | Halogenated | 25.0 | Experimental Value | Calculated Value |

| e.g., Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| e.g., Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

| e.g., Water | Aqueous | 25.0 | Experimental Value | Calculated Value |

The results from these experiments will provide a robust dataset, enabling informed solvent selection for synthesis, extraction, and crystallization processes involving this compound. The high solubility in polar organic solvents and lower solubility in nonpolar hydrocarbons can be exploited for purification, for instance, by using a polar solvent for reaction and a nonpolar solvent as an anti-solvent for precipitation.

References

- 1. Page loading... [guidechem.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.nl [fishersci.nl]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

A Researcher's Guide to the Commercial Sourcing and Strategic Application of (5-Chlorothiophen-2-yl)methanol

Executive Summary

(5-Chlorothiophen-2-yl)methanol (CAS No. 74168-69-7) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique structure, featuring a substituted thiophene ring, renders it a valuable precursor for a range of complex organic molecules, most notably in the synthesis of pharmaceuticals.[1] This guide provides an in-depth analysis of its commercial availability, strategic procurement, underlying synthesis principles, and critical applications, designed to empower researchers and drug development professionals in their scientific endeavors.

Commercial Availability and Strategic Procurement

The procurement of this compound is the first critical step in the research and development workflow. A multitude of chemical suppliers offer this reagent, but quality, purity, and documentation can vary significantly.

Supplier Landscape

A survey of prominent chemical suppliers reveals a competitive market for this compound. The following table summarizes a selection of vendors, highlighting typical purity grades and available quantities to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Representative Catalog No. |

| Sigma-Aldrich (Fluorochem) | 98% | 1g, 5g, 10g, 25g | FLUH99C86DF5 |

| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g | 415010 (for a related derivative)[2] |

| Echemi | Reagent Grade (e.g., 96%)[3] | Gram to multi-kilogram scale | Varies by supplier[3] |

| Guidechem | Varies by listing | Varies by listing | Varies by listing[1] |

Note: Pricing is dynamic and subject to change. Researchers are advised to request quotes directly from suppliers for the most current information.

Procurement Considerations for Researchers

Beyond price and availability, several factors are paramount when sourcing this compound:

-

Purity and Impurity Profile: For drug discovery applications, a high purity grade (typically >98%) is essential. The impurity profile can significantly impact the outcome of subsequent reactions and biological assays.

-

Certificate of Analysis (CoA): Always request and scrutinize the CoA. This document provides critical data on the purity, identity (confirmed by techniques like NMR and MS), and physical properties of the specific lot being purchased.

-

Scalability: For projects that may transition from discovery to development, it is prudent to select a supplier with a proven track record of producing materials at a larger scale to ensure consistency throughout the project lifecycle.

Synthesis and Manufacturing Insights

Understanding the synthetic origin of this compound provides valuable context regarding potential impurities and informs in-house synthesis strategies if required. A common and efficient route involves the reduction of a more oxidized precursor, such as 5-chloro-2-thiophenecarboxaldehyde.

Common Synthetic Pathway

The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic chemistry. This is typically achieved with high yield and selectivity using a mild reducing agent like sodium borohydride (NaBH₄).

Caption: A common synthetic route to this compound.

Representative Laboratory Protocol

Objective: To synthesize this compound via the reduction of 5-chloro-2-thiophenecarboxaldehyde.

Materials:

-

5-Chloro-2-thiophenecarboxaldehyde (1.0 eq)

-

Methanol (as solvent)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-chloro-2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography if necessary.

Applications in Research and Drug Development

This compound is a versatile intermediate, primarily valued for its role in constructing more complex molecules with biological activity.[1]

A Key Building Block for Rivaroxaban

A prominent application of this scaffold is in the synthesis of the anticoagulant drug Rivaroxaban.[4] The related derivative, 5-chlorothiophene-2-carboxylic acid, is a crucial intermediate in the synthesis of this Factor Xa inhibitor.[4][5] The thiophene moiety is a recognized "privileged structure" in medicinal chemistry, often serving as a bioisostere for a benzene ring, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6]

Broader Pharmaceutical and Agrochemical Potential

Beyond Rivaroxaban, thiophene derivatives containing chlorine are explored for a wide range of therapeutic applications.[7] The core structure is a scaffold for designing novel molecules with potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4] The presence of the chlorine atom can influence the electronic properties and metabolic stability of the final compound.[7]

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is more than a mere catalog chemical; it is a strategic starting material for innovation in pharmaceutical and chemical research. A comprehensive understanding of its commercial landscape, coupled with insights into its synthesis and diverse applications, enables researchers to make informed decisions, ensuring the integrity and success of their scientific pursuits. The continued exploration of thiophene-based scaffolds promises to unlock new therapeutic possibilities, with this versatile building block at the forefront of discovery.

References

- 1. Page loading... [guidechem.com]

- 2. aobchem.com [aobchem.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of (5-Chlorothiophen-2-yl)methanol in Modern Synthesis

An In-depth Technical Guide to the Safe Handling of (5-Chlorothiophen-2-yl)methanol

This compound (CAS No. 74168-69-7) is a crucial heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its structure, which combines a reactive hydroxymethyl group with a thiophene ring—a recognized "privileged structure" in medicinal chemistry—makes it a valuable precursor for a wide array of complex molecules.[1][2][3] The thiophene moiety often serves as a bioisostere for a benzene ring, contributing to diverse therapeutic activities, including antimicrobial and antifungal properties.[1][4] As with any halogenated organic compound, a thorough understanding of its properties and a disciplined approach to its handling are paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound.

Section 1: Physicochemical Properties and Identification

Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice. This compound is a colorless to light yellow liquid.[1] Key identifying and physical data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol | [1] |

| CAS Number | 74168-69-7 | [1] |

| Molecular Formula | C₅H₅ClOS | [1] |

| Molecular Weight | 148.61 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 117-118 °C | [6] |

| Density | ~1.4 g/cm³ | [7] |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | WMKPGPCVKFXIHD-UHFFFAOYSA-N | [1] |

Section 2: Hazard Identification and Toxicology

-

Acute Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[5] Thiophene derivatives can cause a range of effects, and chlorinated organic compounds often exhibit toxicity.[8][9]

-

Skin and Eye Irritation : Expected to be a skin and eye irritant.[5][10] Direct contact should be strictly avoided.

-

Routes of Exposure : The primary routes of occupational exposure are inhalation of vapors, skin absorption, and eye contact.[11] Accidental ingestion is also a potential route of exposure.[12]

Given the lack of specific data, all work with this compound must be conducted under the assumption that it is toxic and irritant, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safe handling relies on a combination of robust engineering controls and appropriate PPE. The causality behind these choices is to create multiple barriers between the researcher and the chemical hazard.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[9] This is the primary line of defense to prevent the inhalation of potentially harmful vapors.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.[13]

-

Eye and Face Protection : Chemical splash goggles are mandatory at all times.[14] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection : A flame-resistant laboratory coat must be worn and kept buttoned.[13] Closed-toe shoes and long pants are required to protect against spills.[11]

-

Hand Protection : Nitrile gloves are suitable for incidental contact.[12] However, because chlorinated compounds can degrade some glove materials over time, it is crucial to inspect gloves before use and change them immediately upon any sign of contamination. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[12][13] Always wash hands thoroughly with soap and water after removing gloves.[12]

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. femaflavor.org [femaflavor.org]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. fishersci.com [fishersci.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. hmc.edu [hmc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: A Key Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (5-Chlorothiophen-2-yl)methanol, a pivotal heterocyclic intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role in the creation of novel therapeutic agents.

Compound Identification and Nomenclature

This compound is a substituted thiophene derivative that has garnered significant attention for its utility in organic synthesis.

-

IUPAC Name : this compound[1]

-

Synonyms : 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol[1]

-

CAS Number : 74168-69-7

-

Molecular Formula : C₅H₅ClOS

-

Molecular Weight : 148.61 g/mol

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 99 °C at 21 mmHg | --INVALID-LINK-- |

| Density | 1.376 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.604 | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, the methylene protons of the CH₂OH group, and the hydroxyl proton. The aromatic protons will likely appear as doublets in the range of δ 6.8-7.2 ppm. The methylene protons would be expected to be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the chlorine atom would be significantly deshielded. The methylene carbon would appear in the aliphatic region, typically around δ 60-65 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching of the aromatic ring (around 3100 cm⁻¹) and C-S stretching of the thiophene ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 148 and a characteristic M+2 peak at m/z 150 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

This compound is most commonly synthesized via the reduction of its corresponding aldehyde, 5-chlorothiophene-2-carboxaldehyde. This method is efficient and proceeds with high yield.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Reduction of 5-Chlorothiophene-2-carboxaldehyde

This protocol details a standard laboratory procedure for the synthesis of this compound. The reduction of the aldehyde functional group is achieved using sodium borohydride, a mild and selective reducing agent.[2]

Materials:

-

5-Chlorothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol to a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature below 10 °C, slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General experimental workflow for the synthesis.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the thiophene ring, which is a well-known bioisostere of the benzene ring. The chloro-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug screening.

The most prominent application of a derivative of this compound, 5-chlorothiophene-2-carboxylic acid, is in the synthesis of the blockbuster anticoagulant drug Rivaroxaban . While not a direct precursor, this compound can be readily oxidized to the corresponding carboxylic acid, highlighting its strategic importance in the supply chain of this life-saving medication.

Furthermore, the incorporation of the 5-chlorothiophene moiety has been explored in the development of other therapeutic agents, including:

-

Anticancer Agents: Thiophene derivatives have shown promise as inhibitors of various cancer-related targets.

-

Anti-inflammatory Drugs: The structural features of chlorothiophenes are amenable to the design of novel anti-inflammatory compounds.

-

Antimicrobial Agents: The thiophene nucleus is a common scaffold in the development of new antibacterial and antifungal drugs.

The versatility of this compound allows for its use in a variety of chemical transformations, including esterification, etherification, and conversion to the corresponding halide, further expanding its utility in the synthesis of complex molecular architectures for drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Chlorothiophene

Introduction: Navigating the Reactivity of a Halogenated Heterocycle

Thiophene, an electron-rich five-membered aromatic heterocycle, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its propensity to undergo electrophilic aromatic substitution (SEAr) more readily than benzene makes it a versatile synthetic scaffold. The introduction of a substituent, such as a chlorine atom, fundamentally alters the electronic landscape of the thiophene ring, thereby influencing both the rate and regioselectivity of subsequent electrophilic attacks.[2]

This technical guide provides a comprehensive exploration of the electrophilic substitution patterns of the two primary isomers: 2-chlorothiophene and 3-chlorothiophene. As a Senior Application Scientist, my objective is not merely to list reactions but to elucidate the underlying principles that govern their outcomes. We will delve into the causal mechanisms behind the observed regioselectivity, present field-proven experimental protocols, and offer a comparative analysis to inform synthetic strategy for researchers, scientists, and drug development professionals.

The Dichotomy of the Chloro Substituent: Electronic Effects on the Thiophene Ring

The reactivity of chlorothiophene in SEAr reactions is dictated by the dual nature of the chlorine substituent. Chlorine exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the thiophene ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene.[3]

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density preferentially increases the electron density at the positions ortho and para to the substituent.[4]

In the context of halogenated aromatics, the inductive effect typically outweighs the resonance effect, resulting in overall deactivation. However, the resonance effect is responsible for directing the incoming electrophile. For chlorothiophenes, this translates to substitution occurring preferentially at the vacant α-positions (C2 or C5), which are analogous to the para position and to a lesser extent, the adjacent β-position (ortho).[2] The stability of the resulting cationic intermediate, the sigma-complex (or arenium ion), is the ultimate determinant of the reaction's regiochemical outcome.[1]

Electrophilic Substitution Patterns of 2-Chlorothiophene

In 2-chlorothiophene, the C5 position is the most activated site for electrophilic attack. The resonance stabilization of the sigma-complex formed upon attack at C5 is more significant than for attack at any other position. The C3 position is the second most likely site, while the C4 position is the most deactivated.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-chlorothiophene proceeds with high regioselectivity to furnish the 5-acylated product. The use of a Lewis acid like aluminum chloride (AlCl₃) generates a highly electrophilic acylium ion, which is readily attacked by the electron-rich C5 position.

Quantitative Data: Acylation of 2-Chlorothiophene

| Acylating Agent | Catalyst | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl Chloride | AlCl₃ | 5-Chloro-2-acetylthiophene | 91% | [4] |

| Acetic Anhydride | H₃PO₄ | 5-Chloro-2-acetylthiophene | High |[5] |

Experimental Protocol: Synthesis of 5-Chloro-2-acetylthiophene[5]

Causality: This protocol utilizes aluminum chloride to generate the acylium ion from acetyl chloride. The reaction is performed in a non-polar solvent (dichloromethane) at low temperature to control the exothermic reaction and prevent side-product formation. The high yield confirms the strong directing effect towards the C5 position.

Materials:

-

2-Chlorothiophene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.05 eq.) to the suspension via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 2-chlorothiophene (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or recrystallization to obtain 5-Chloro-2-acetylthiophene.

Nitration

While direct nitration of 2-chlorothiophene can be complex, studies on related substrates provide clear guidance. Nitration of 2-acetyl-5-chlorothiophene, for instance, occurs exclusively at the C3 position, as the more reactive C5 position is blocked.[4] This demonstrates that if the primary site is unavailable, the electrophile will attack the next most activated position. For the direct nitration of 2-chlorothiophene, a mixture of 2-chloro-5-nitrothiophene and 2-chloro-3-nitrothiophene is expected, with the 5-nitro isomer being the major product.

Halogenation

Halogenation, such as bromination with N-Bromosuccinimide (NBS), is expected to show high selectivity for the C5 position. This is consistent with the general reactivity pattern observed for 2-substituted thiophenes, where the α-position furthest from the substituent is most susceptible to electrophilic attack.

Sulfonation

Sulfonation of 2-chlorothiophene, typically using chlorosulfonic acid, is predicted to yield 5-chlorothiophene-2-sulfonyl chloride as the major product. This is inferred from studies on 2,5-dichlorothiophene, where sulfochlorination yields a mixture of 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide in an approximate 70:30 ratio after ammonolysis.[5] This result strongly supports the preference for substitution at the C5 position.

Electrophilic Substitution Patterns of 3-Chlorothiophene

The directing effects in 3-chlorothiophene are more nuanced. The chlorine at C3 deactivates the entire ring, but the two α-positions, C2 and C5, remain the most nucleophilic sites due to the ability of the sulfur atom to stabilize the cationic intermediate. The C2 position is electronically favored due to its proximity to the sulfur atom, but it is also sterically hindered by the adjacent chlorine. The C5 position offers a balance of electronic activation and steric accessibility. Therefore, electrophilic substitution on 3-chlorothiophene typically yields a mixture of 2- and 5-substituted isomers.

Friedel-Crafts Acylation

Classical Friedel-Crafts acylation on 3-substituted thiophenes is known to be challenging, often resulting in poor regioselectivity.[1] The inherent preference for α-acylation leads to a mixture of 2-acyl and 5-acyl products. The precise ratio is highly dependent on the reaction conditions and the nature of the acylating agent. For 3-chlorothiophene, it is reasonable to predict a mixture favoring the 2-acylated product due to slightly better electronic stabilization, though the 5-acylated product will be a significant component.

Experimental Protocol: Acylation of 3-Bromothiophene (By Analogy)[1]

Causality: This protocol for the closely related 3-bromothiophene illustrates the expected formation of an isomeric mixture. The procedure is designed to generate the acylium ion under standard Friedel-Crafts conditions. The workup is intended to handle the Lewis acid and isolate the organic products, which would then require chromatographic separation to isolate the isomers. This serves as a validated starting point for the optimization of 3-chlorothiophene acylation.

Materials:

-

3-Chlorothiophene (or 3-Bromothiophene)

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice, Conc. HCl, Sat. NaHCO₃, Anhydrous MgSO₄

Procedure:

-

In a flame-dried, nitrogen-purged flask, suspend AlCl₃ (1.2 eq.) in anhydrous DCM and cool to 0 °C.

-

Slowly add acetyl chloride (1.1 eq.) and stir for 30 minutes at 0 °C.

-

Add a solution of 3-chlorothiophene (1.0 eq.) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Perform an acidic workup by pouring the mixture onto ice/conc. HCl.

-

Separate the organic layer, extract the aqueous phase with DCM, and combine the organic extracts.

-

Wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

-

After removing the solvent, analyze the crude product by GC-MS and ¹H NMR to determine the isomer ratio (expected mixture of 2-acetyl-3-chlorothiophene and 5-acetyl-3-chlorothiophene).

-

Isolate the major isomers via flash column chromatography.

Halogenation and Nitration

By analogy with 3-alkylthiophenes, bromination of 3-chlorothiophene is expected to occur preferentially at the C2 position, followed by the C5 position. Nitration is also predicted to yield a mixture of 2-nitro- and 5-nitro-3-chlorothiophene. Comprehensive studies documented in foundational texts like Hartough's "Thiophene and Its Derivatives" provide detailed isomer distributions for these classical reactions.[6][7][8][9]

Sulfonation

Sulfonation of 3-chlorothiophene is anticipated to follow the same pattern, yielding a mixture of 3-chlorothiophene-2-sulfonic acid and 3-chlorothiophene-5-sulfonic acid. The C2 position is likely the kinetically favored product.

Mechanistic Rationale: Stability of the Sigma-Complex

The observed regioselectivity is directly explained by the relative stabilities of the resonance forms of the cationic sigma-complex intermediate. Attack at an α-position (C2 or C5) allows the positive charge to be delocalized over three atoms, including the sulfur, which can effectively stabilize the charge through its lone pair. Attack at a β-position (C3 or C4) results in a less stable intermediate with only two resonance structures, and the sulfur atom cannot directly stabilize the charge adjacent to the site of attack.

For 2-chlorothiophene , attack at C5 creates a highly stabilized intermediate. For 3-chlorothiophene , both C2 and C5 attacks lead to these more stable three-form resonance intermediates, explaining the formation of isomer mixtures. The chlorine's electron-withdrawing inductive effect slightly destabilizes the adjacent C2 and C4 positions more than the remote C5 position, which often leads to a preference for C5 substitution, especially with sterically bulky electrophiles.

Conclusion

The electrophilic substitution patterns of chlorothiophenes are a classic example of the intricate balance between inductive and resonance effects in heterocyclic chemistry. For 2-chlorothiophene , the directive effects are convergent, leading to a strong preference for substitution at the C5 position, enabling highly regioselective syntheses. In contrast, 3-chlorothiophene presents a greater synthetic challenge, as the divergent influences on the two vacant α-positions often lead to isomeric mixtures. A thorough understanding of these electronic principles, combined with careful selection of reaction conditions, is paramount for any researcher aiming to functionalize these valuable heterocyclic building blocks effectively. Modern techniques, such as directed C-H activation, offer promising alternatives for overcoming the inherent regioselectivity challenges, particularly for accessing less favored isomers of 3-substituted thiophenes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chlorothiophene | 96-43-5 | Benchchem [benchchem.com]

- 6. Thiophene and Its Derivatives - The Chemistry of Heterocyclic Compounds - A Series Of Monographs Volume 3 by Hartough, Howard D.: Fine Hard Cover (1952) First Edition. | Laura Books [abebooks.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Thiophene and its derivatives. by Howard Dale Hartough | Open Library [openlibrary.org]

- 9. Thiophene and Its Derivatives - Howard Dale Hartough - Google 도서 [books.google.co.kr]

The Thiophene Moiety in Nature: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, but its occurrence in natural products is relatively rare, making the organisms that produce them a unique source of novel bioactive compounds. This technical guide provides an in-depth exploration of natural products containing the thiophene moiety, with a focus on their structural diversity, biosynthesis, and pharmacological potential. We will delve into the primary sources of these compounds, most notably the Asteraceae family, and provide detailed experimental protocols for their extraction, isolation, and structural elucidation. A significant portion of this guide is dedicated to α-terthienyl, a well-studied thiophene-containing natural product, as a case study to illustrate the potent biological activities and mechanisms of action of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of thiophene-containing natural products in their research and development endeavors.

Introduction to Thiophene-Containing Natural Products

Thiophene and its derivatives are commonly found in coal tar and petroleum and have been extensively utilized in the synthesis of pharmaceuticals.[1] However, the presence of the thiophene moiety in naturally occurring secondary metabolites is less frequent, primarily concentrated in the plant kingdom, particularly within the Asteraceae family.[2][3] Genera such as Tagetes, Echinops, and Porophyllum are known to produce a variety of thiophene-containing compounds.[3][4] These natural thiophenes are often polythiophenes, consisting of two to five thiophene rings linked at their α-positions, and are biosynthetically derived from fatty acids and polyacetylenes.[2][5]

The interest in these natural products stems from their diverse and potent biological activities, which include antimicrobial, antiviral, anti-inflammatory, nematicidal, insecticidal, and cytotoxic effects.[2][6] This wide range of bioactivities makes them attractive candidates for drug discovery and development. This guide will provide a comprehensive overview of these fascinating molecules, from their biogenesis to their potential therapeutic applications.

Structural Diversity of Natural Thiophenes

Naturally occurring thiophenes can be categorized based on the number of thiophene rings present in their structure. The most common are monothiophenes, bithiophenes, and terthiophenes, with quinquethiophenes being less common.[2]

-

Monothiophenes: These are the simplest form, containing a single thiophene ring.

-

Bithiophenes: Composed of two linked thiophene rings.

-

Terthiophenes: Consist of three linked thiophene rings. A prominent example is α-terthienyl.

-

Quinquethiophenes: Contain five linked thiophene rings.

These core structures are often adorned with various side chains, which contribute to their structural diversity and biological activity. These side chains are typically derived from their polyacetylene precursors and can include acetylenic and olefinic functionalities, as well as hydroxyl and acetyl groups.[2]

Biosynthesis of Thiophene-Containing Natural Products

The biosynthesis of thiophene-containing natural products is intricately linked to the metabolism of fatty acids and polyacetylenes. The current understanding is that oleic acid serves as the primary precursor, which undergoes a series of desaturation and chain-shortening reactions to form polyacetylenes.[7] The key step in thiophene ring formation is the addition of a sulfur donor, such as hydrogen sulfide, across a conjugated diyne or triyne system within the polyacetylene backbone.

A plausible biosynthetic pathway for α-terthienyl, a well-studied terthiophene, is outlined below. This pathway highlights the key intermediates and proposed transformations.

Biological Activities and Mechanisms of Action

Thiophene-containing natural products exhibit a remarkable array of biological activities. The mechanism of action for many of these compounds is multifaceted and, in some cases, still under investigation.

Phototoxicity and Nematicidal Activity of α-Terthienyl

α-Terthienyl is a potent photosensitizer. Upon activation by UVA light, it transitions to an excited triplet state. This excited molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[8][9] These ROS are highly cytotoxic and can damage cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[8] This phototoxic property is the basis for its potent nematicidal and insecticidal activities.[4][10]

The proposed signaling pathway for α-terthienyl-induced phototoxicity is depicted below:

Anti-inflammatory Activity

Several thiophene-containing compounds have demonstrated anti-inflammatory properties. While many synthetic thiophenes are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, recent studies on natural thiophenes suggest a different mechanism.[2][4] It appears that some natural thiophenes may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2][3] By blocking NF-κB activation, these compounds can effectively suppress the inflammatory response.

Anticancer Activity

The cytotoxic properties of thiophene-containing natural products have also led to investigations into their potential as anticancer agents. For instance, α-terthienyl has been shown to inhibit the proliferation of prostate cancer cells by downregulating the androgen receptor signaling pathway.[11] Other synthetic thiophene derivatives have been found to induce apoptosis in various cancer cell lines, with IC50 values in the low micromolar range.[6][12]

| Compound | Biological Activity | Target/Organism | IC50/MIC/LC50 | Reference(s) |

| α-Terthienyl | Nematicidal | Meloidogyne incognita | 100% mortality at 2 ppm | [13] |

| Larvicidal | Aedes aegypti | LC50: 0.002 ppm (with UV light) | [14] | |

| Anticancer | LNCaP & 22Rv1 (prostate cancer cells) | Inhibition of cell viability | [11] | |

| 5-methyl-2,2′:5′,2″-terthiophene | Antileishmanial | Leishmania amazonensis (promastigote) | IC50: 7.7 µg/mL | [15] |

| 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene | Antileishmanial | Leishmania amazonensis (promastigote) | IC50: 21.3 µg/mL | [15] |

| Synthetic Thiophene Derivative (Compound S1) | Antibacterial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | MIC: 0.81 µM/ml | [1][16] |

| Synthetic Thiophene Derivative (Compound S4) | Antifungal | Candida albicans, Aspergillus niger | MIC: 0.91 µM/ml | [1][16] |

| Synthetic Thiophene Derivative (F8) | Anticancer | CCRF-CEM (leukemia cells) | CC50: 0.805 µM to 3.05 µM | [6][12] |

| Synthetic Thiophene Derivative (Compound 5) | Anticancer | HepG-2 (liver cancer cells) | IC50: 7.46 µg/mL | [17] |

| Anticancer | HCT 116 (colon cancer cells) | IC50: 12.60 µg/mL | [17] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and structural elucidation of thiophene-containing natural products, using α-terthienyl from Tagetes species as a representative example.

Extraction and Isolation of α-Terthienyl from Tagetes erecta

This protocol is adapted from established methods for the extraction of thiophenes from Tagetes roots.[18]

Materials and Reagents:

-

Dried roots of Tagetes erecta

-

95% Ethanol

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hexane

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a PDA detector

-

C18 reversed-phase HPLC column (e.g., 250 mm × 4.6 mm, 5 µm)

Procedure:

-

Extraction:

-

Grind the dried roots of T. erecta into a fine powder.

-

Macerate the powdered root material in 95% ethanol at room temperature for 7 days. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.

-

-

Fractionation (Optional but Recommended):

-